molecular formula C16H12N2O2 B2544435 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde CAS No. 327085-92-7

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde

Cat. No.: B2544435
CAS No.: 327085-92-7
M. Wt: 264.284
InChI Key: ZABPRYGHMHCWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde is a heterocyclic compound that features an indolizine core with a pyridine-4-carbonyl group and a carbaldehyde group

Future Directions

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. : “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.” The New York Times, 2018. : “Mount Everest - Wikipedia.”

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with an appropriate aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The indolizine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridine-4-carbonyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carboxylic acid
  • 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-methanol
  • 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-nitrile

Uniqueness

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indolizine core and the pyridine-4-carbonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-methyl-3-(pyridine-4-carbonyl)indolizine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11-13(10-19)14-4-2-3-9-18(14)15(11)16(20)12-5-7-17-8-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABPRYGHMHCWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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